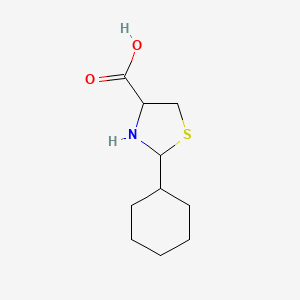

2-Cyclohexyl-thiazolidine-4-carboxylic acid

Description

2-Cyclohexyl-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a cyclohexyl substituent at the 2-position of the thiazolidine ring and a carboxylic acid group at the 4-position. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica . This discontinuation may reflect challenges in synthesis, stability, or market demand compared to other thiazolidine derivatives.

Properties

IUPAC Name |

2-cyclohexyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h7-9,11H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEBHQSOFHCRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-thiazolidine-4-carboxylic acid typically involves the cyclization of thiazolidine derivatives with cyclohexylamine under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

2-Cyclohexyl-thiazolidine-4-carboxylic acid has found applications in several scientific research areas:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: The compound has potential therapeutic applications, such as in the treatment of metabolic disorders and inflammatory diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Cyclohexyl-thiazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. Additionally, it may interact with receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives share a common core structure but differ in substituents at the 2-position, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula (C₁₀H₁₅NO₂S).

Key Findings:

Substituent Effects on Lipophilicity: The cyclohexyl group in this compound imparts higher lipophilicity compared to aromatic substituents (e.g., phenyl or fluorophenyl). This property may enhance membrane permeability but reduce aqueous solubility .

Electrochemical Properties :

- Fluorine in the 4-fluorophenyl derivative increases electronegativity, which could influence binding affinity in enzyme inhibition or receptor interactions .

However, the retraction of such studies necessitates cautious interpretation.

Biological Activity

2-Cyclohexyl-thiazolidine-4-carboxylic acid (CCTCA), a sulfur-containing compound, is characterized by its thiazolidine ring and carboxylic acid functional group. Its molecular formula is with a molecular weight of 215.31 g/mol. The compound exhibits promising biological activities that warrant detailed examination.

1. Chemical Structure and Properties

The structural uniqueness of CCTCA arises from the cyclohexyl group attached to the nitrogen atom of the thiazolidine ring, which influences its solubility and reactivity. This distinct structure positions CCTCA as a potential candidate for various applications in medicinal chemistry.

2. Biological Activity Overview

Research indicates that CCTCA interacts with multiple biological targets, including proteins and enzymes, leading to various pharmacological effects. Some notable activities include:

- Antimicrobial Activity : Preliminary studies suggest that CCTCA may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Antibiofilm Properties : Similar thiazolidine derivatives have demonstrated the ability to inhibit biofilm formation in bacterial strains, indicating that CCTCA may possess similar capabilities.

- Potential Therapeutic Applications : The compound's structural features suggest potential use in drug development targeting diseases such as cancer and microbial infections.

The mechanisms by which CCTCA exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : CCTCA may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could potentially bind to receptors, modulating their activity and influencing cellular responses.

4. Comparative Analysis with Related Compounds

To better understand the unique properties of CCTCA, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hexyl-thiazolidine-4-carboxylic acid | Similar thiazolidine structure | Different alkyl substituent affects solubility |

| 2-(2-Hydroxyphenyl)-thiazolidine-4-carboxylic acid | Hydroxy group addition | Enhanced polarity may influence biological activity |

| Thiazolidine-4-carboxylic acid | Lacks cyclohexyl substituent | More basic structure; less sterically hindered |

The presence of the cyclohexyl group in CCTCA contributes to its distinct physical and chemical properties compared to these similar compounds .

5. Case Studies and Research Findings

Research has explored various aspects of thiazolidine derivatives, including their synthesis and biological evaluation:

- A study on thiazolidines indicated that modifications in the thiazolidine structure could enhance antimicrobial activity, suggesting that similar modifications in CCTCA might yield beneficial effects .

- Another investigation highlighted the potential of thiazolidine derivatives as neuraminidase inhibitors, which are crucial for antiviral drug development . This positions CCTCA as a candidate for further exploration in antiviral applications.

6. Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Suggested areas for future studies include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of CCTCA.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by CCTCA to better understand its action.

- Formulation Development : Exploring different formulations to enhance bioavailability and effectiveness in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Cyclohexyl-thiazolidine-4-carboxylic acid derivatives?

- Answer: A robust method involves coupling Boc-protected intermediates with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by deprotection with trifluoroacetic acid (TFA). Purification via silica gel chromatography (gradient elution with hexane/ethyl acetate) ensures high yields and purity. This approach minimizes side reactions and is adaptable to diverse substituents .

Q. Which analytical techniques are optimal for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (¹H NMR) confirms structural integrity by resolving cyclohexyl and thiazolidine proton environments. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. These methods are standard for analogous thiazolidine derivatives .

Q. How can aqueous solubility be experimentally determined for this compound?

- Answer: Use the shake-flask method: dissolve the compound in water-saturated octanol and measure partitioning via UV spectrophotometry. Ensure pH control (e.g., buffered solutions) to account for ionization effects. Reference solubility data for structurally similar thiazolidine-carboxylic acids can guide protocol optimization .

Advanced Research Questions

Q. How can the prodrug potential of this compound be evaluated?

- Answer: Assess non-enzymatic ring-opening kinetics via deuterium exchange experiments in D₂O at physiological pH and temperature. Monitor cysteine release using Ellman’s assay. Validate in vivo by measuring ¹⁴CO₂ excretion after administering ¹⁴C-labeled compound, as demonstrated for 2-alkylthiazolidine derivatives .

Q. What experimental designs are suitable for studying enzyme interactions (e.g., proline oxidase)?

- Answer: Conduct kinetic assays with purified mitochondrial proline oxidase. Measure substrate specificity (Km, Vmax) using UV-Vis spectroscopy to track NADH oxidation. Compare activity with enantiomers (e.g., 4R vs. 4S configurations) to probe stereochemical selectivity .

Q. How can structure-activity relationship (SAR) studies optimize the cyclohexyl substituent for biological activity?

- Answer: Synthesize analogs with varied cyclohexyl modifications (e.g., hydroxylation, fluorination) and test in bioassays (e.g., enzyme inhibition, cytotoxicity). Use computational modeling (docking studies) to predict binding affinity. Prioritize substituents that balance lipophilicity and metabolic stability, as seen in 2-arylthiazolidine SAR studies .

Q. What methodologies resolve contradictions in reported biological activities of thiazolidine derivatives?

- Answer: Perform meta-analysis of in vitro/in vivo data, controlling for variables like stereochemistry (e.g., 4R vs. 4S configurations) and assay conditions (pH, temperature). Validate findings using orthogonal assays (e.g., LC-MS for metabolite profiling) to distinguish direct activity from prodrug effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.